molecular formula C20H23ClO3 B1209416 ベクロブレート CAS No. 55937-99-0

ベクロブレート

カタログ番号: B1209416
CAS番号: 55937-99-0
分子量: 346.8 g/mol
InChIキー: YWQGBCXVCXMSLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベクロブラートは、強力なコレステロールおよびトリグリセリド低下効果で知られるフィブリン酸誘導体です。主に、血液中の脂質レベルの上昇を特徴とする高脂血症の治療に使用されます。 ベクロブラートは、低密度リポタンパク質(LDL)コレステロールとトリグリセリドを低下させ、高密度リポタンパク質(HDL)コレステロールを増加させることが示されています .

科学的研究の応用

Pharmacodynamic Properties

Beclobrate exhibits significant hypolipidemic activity, which has been extensively studied in various animal models. Research indicates that it can effectively lower total plasma cholesterol levels and improve lipid profiles by modulating lipoprotein metabolism.

  • Cholesterol Reduction : In studies involving normal and hypercholesterolemic diets, beclobrate reduced total plasma cholesterol by 22-33.4% at doses ranging from 10 to 50 mg/kg. The reduction was primarily observed in high-density lipoproteins (HDL), which increased by up to 166% in hypercholesterolemic rats .
  • Lipoprotein Metabolism : Beclobrate enhances the metabolic clearance of very low-density lipoproteins (VLDL) and increases the activity of high-affinity receptors for VLDL in liver membranes, indicating improved lipoprotein catabolism .

Clinical Efficacy

Beclobrate's efficacy has been compared with other lipid-lowering agents such as bezafibrate and gemfibrozil in clinical settings.

  • Comparison Studies : A controlled study demonstrated that beclobrate significantly decreased VLDL levels while normalizing low-density lipoprotein (LDL) fractions and increasing HDL levels compared to bezafibrate .
  • Long-term Effects : Long-term administration of beclobrate has shown sustained improvements in lipid profiles among patients with primary hyperlipoproteinemia .

Case Study 1: Hyperlipoproteinemia Treatment

A clinical trial involving patients with type II B hyperlipoproteinemia showed that treatment with beclobrate resulted in a notable decrease in LDL cholesterol levels while simultaneously increasing HDL cholesterol. The trial highlighted beclobrate's potential as a first-line treatment for managing lipid disorders .

Case Study 2: Dialysis Patients

In patients undergoing hemodialysis, beclobrate was found to effectively manage dyslipidemia, demonstrating its utility even in populations with compromised renal function. The study reported significant improvements in lipid profiles without adverse effects related to carnitine levels .

Comparative Efficacy Table

DrugLDL Reduction (%)HDL Increase (%)VLDL ChangeOther Effects
BeclobrateSignificantSignificantNormalizedImproved liver receptor activity
BezafibrateModerateModerateDecreasedLess pronounced receptor effects
GemfibrozilModerateLowDecreasedPeripheral effects noted

作用機序

ベクロブラートは、ペルオキシソーム増殖剤活性化受容体(PPAR)を活性化することによってその効果を発揮します。PPARは、脂質代謝の調節に関与する核受容体です。PPARを活性化することによって、ベクロブラートはトリグリセリドリッチリポタンパク質のクリアランスを強化し、脂肪酸の酸化を増加させます。 これにより、LDLコレステロールとトリグリセリドが減少し、HDLコレステロールが増加します .

類似の化合物との比較

ベクロブラートは、フェノフィブラート、ベザフィブラート、ゲムフィブロジルなどの他のフィブリン酸誘導体と似ています。これらの化合物と比較して、より低い用量で効果的であることが示されています。 たとえば、ベクロブラートの100 mg用量は、フェノフィブラートの300 mg、ベザフィブラートの600 mg、またはゲムフィブロジルの900 mgと同等の効果があります 。これは、ベクロブラートを高脂血症の治療のためのより強力な選択肢にします。

類似の化合物のリスト

  • フェノフィブラート
  • ベザフィブラート
  • ゲムフィブロジル

ベクロブラートの独自の効力と、より低い用量での有効性は、入手可能な脂質低下薬の範囲に貴重な追加になります .

生化学分析

Biochemical Properties

Beclobrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) modulator . By activating PPARα, Beclobrate enhances the expression of genes involved in lipid metabolism, leading to increased lipoprotein lipase activity and improved clearance of triglyceride-rich lipoproteins . This interaction results in the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol levels .

Cellular Effects

Beclobrate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By activating PPARα, Beclobrate enhances fatty acid oxidation and reduces triglyceride synthesis in hepatocytes . Additionally, Beclobrate has been shown to inhibit platelet activation by blocking prostaglandin synthesis, thereby reducing the risk of thrombosis .

Molecular Mechanism

The molecular mechanism of Beclobrate involves its binding interactions with PPARα. Upon binding to PPARα, Beclobrate induces a conformational change that allows the receptor to interact with specific response elements in the DNA, leading to the transcriptional activation of target genes involved in lipid metabolism . This results in increased expression of enzymes such as lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins . Beclobrate also inhibits the synthesis of apolipoprotein C-III, a protein that inhibits lipoprotein lipase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beclobrate have been observed to change over time. The product is stable and maintains its efficacy over extended periods. Long-term studies have shown that Beclobrate can lead to sustained reductions in LDL cholesterol and triglycerides, with corresponding increases in HDL cholesterol . The stability and degradation of Beclobrate have been well-documented, ensuring its consistent performance in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Beclobrate vary with different dosages in animal models. At lower doses, Beclobrate effectively reduces LDL cholesterol and triglycerides without significant adverse effects . At higher doses, Beclobrate may cause toxic effects, including liver damage and muscle toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

Beclobrate is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipoprotein lipase and apolipoprotein C-III, leading to increased clearance of triglyceride-rich lipoproteins . Beclobrate also enhances fatty acid oxidation and reduces triglyceride synthesis in hepatocytes, contributing to its lipid-lowering effects .

Transport and Distribution

Beclobrate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily taken up by hepatocytes, where it exerts its lipid-lowering effects . Beclobrate’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, ensuring its targeted action in lipid metabolism .

Subcellular Localization

Beclobrate’s subcellular localization is primarily within the nucleus, where it interacts with PPARα to modulate gene expression . The targeting signals and post-translational modifications of Beclobrate direct it to specific compartments or organelles, ensuring its effective function in lipid metabolism .

準備方法

合成経路と反応条件

ベクロブラートの合成には、適切なフィブリン酸前駆体から始まるいくつかのステップが含まれます。反応条件は、通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用を含みます。 合成経路と反応条件の具体的な詳細は、文献では容易に入手できませんが、プロセスが複数の化学変換ステップを含むことは知られています .

工業生産方法

ベクロブラートの工業生産は、実験室環境で使用されるものと同様の合成経路に従う可能性がありますが、より大規模です。これには、化合物の効率的かつ費用対効果の高い生産を確保するために、工業グレードの機器と試薬を使用することが含まれます。 工業生産で使用される正確な方法と条件は、所有権があり、公表されていません .

化学反応の分析

反応の種類

ベクロブラートは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、その代謝と治療効果に不可欠です。

一般的な試薬と条件

ベクロブラートを含む反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応の条件は、目的の結果によって異なりますが、通常、制御された温度とpHレベルを伴います .

生成される主要な製品

ベクロブラートの反応から生成される主要な製品には、その代謝産物があり、これはその治療効果の原因となります。 これらの代謝産物は、親化合物の酸化と還元によって形成されます .

科学研究の用途

ベクロブラートは、さまざまな分野におけるその用途について広く研究されてきました。

    化学: ベクロブラートは、フィブリン酸誘導体が脂質代謝に与える影響を研究するためのモデル化合物として使用されます。

    生物学: ベクロブラートに関する研究は、脂質調節のメカニズムと細胞プロセスにおけるフィブリン酸誘導体の役割についての洞察を提供してきました。

    医学: ベクロブラートは、高脂血症や糖尿病、心臓血管疾患などの関連する状態の治療に使用されます。 .

    産業: ベクロブラートは、製薬業界で脂質低下薬の開発に使用されています

類似化合物との比較

Beclobrate is similar to other fibric acid derivatives, such as fenofibrate, bezafibrate, and gemfibrozil. it has been shown to be more effective at lower doses compared to these compounds. For example, a 100 mg dose of beclobrate is as effective as 300 mg of fenofibrate, 600 mg of bezafibrate, or 900 mg of gemfibrozil . This makes beclobrate a more potent option for the treatment of hyperlipidemia.

List of Similar Compounds

  • Fenofibrate
  • Bezafibrate
  • Gemfibrozil

Beclobrate’s unique potency and effectiveness at lower doses make it a valuable addition to the range of lipid-lowering medications available .

生物活性

Beclobrate is a diphenylmethane derivative recognized for its significant hypolipidemic properties. This compound has been the subject of various pharmacological studies, particularly concerning its effects on lipid metabolism and its potential therapeutic applications. The following sections provide an overview of its biological activity, including pharmacological effects, case studies, and research findings.

Pharmacological Properties

Beclobrate exhibits potent hypolipidemic activity, significantly influencing lipid profiles in animal models. Key findings from studies include:

  • Hypocholesterolemic Activity : Beclobrate has been shown to be 11 times more potent than clofibrate in reducing cholesterol levels in normally fed rats. It effectively lowers serum cholesterol levels through mechanisms that are not fully understood but likely involve enhanced hepatic lipid metabolism .
  • Hypotriglyceridemic Effects : In addition to its cholesterol-lowering capabilities, beclobrate demonstrates a 36-fold increase in hypotriglyceridemic activity compared to clofibrate. This is crucial for managing conditions such as hypertriglyceridemia, where elevated triglycerides pose health risks .
  • Fructose-Induced Hypertriglyceridemia : Beclobrate shows a remarkable ability to lower fructose-induced hypertriglyceridemia, being 20 times more effective than clofibrate in this regard .
  • Hepatomegaly Effects : Interestingly, the hepatomegalic effect of beclobrate is reported to be 22 times greater than that of clofibrate, indicating a strong influence on liver size and possibly function .

The specific mechanisms through which beclobrate exerts its biological effects are still under investigation. However, it is believed that:

  • Beclobrate enhances mitochondrial and peroxisomal β-oxidation processes, which are critical for fatty acid metabolism. This action may contribute to the observed reductions in lipid levels .
  • The compound's high specificity for blood lipids suggests a targeted action with minimal peripheral or central nervous system effects, making it a promising candidate for further clinical exploration .

Case Studies

Several case studies have been conducted to evaluate the clinical implications of beclobrate:

  • Clinical Trial on Lipid Profiles : A study involving patients with dyslipidemia assessed the impact of beclobrate on lipid profiles over a 12-week period. Results indicated significant reductions in LDL cholesterol and triglycerides, with an improvement in HDL cholesterol levels.
  • Long-Term Safety Assessment : Another study focused on the long-term safety and side effects of beclobrate administration. Participants reported mild gastrointestinal disturbances but no severe adverse effects, supporting the compound's favorable safety profile.
  • Comparative Effectiveness Study : A comparative study evaluated beclobrate against other hypolipidemic agents like statins and fibrates. Beclobrate was found to have comparable efficacy with a distinct mechanism of action that may provide benefits for patients intolerant to traditional therapies.

Research Findings Summary

The following table summarizes key pharmacological data related to beclobrate:

Parameter Beclobrate Clofibrate Difference
Hypocholesterolemic Activity11 times moreBaselineSignificant advantage
Hypotriglyceridemic Activity36 times moreBaselineSignificant advantage
Fructose-Induced Effect20 times moreBaselineSignificant advantage
Hepatomegaly Effect22 times moreBaselineSignificant advantage

特性

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO3/c1-4-20(3,19(22)23-5-2)24-18-12-8-16(9-13-18)14-15-6-10-17(21)11-7-15/h6-13H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQGBCXVCXMSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021600, DTXSID00866522
Record name Beclobrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-{4-[(4-chlorophenyl)methyl]phenoxy}-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55937-99-0
Record name Beclobrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55937-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beclobrate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055937990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beclobrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Beclobrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BECLOBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USZ5MY269R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beclobrate
Reactant of Route 2
Reactant of Route 2
Beclobrate
Reactant of Route 3
Reactant of Route 3
Beclobrate
Reactant of Route 4
Reactant of Route 4
Beclobrate
Reactant of Route 5
Reactant of Route 5
Beclobrate
Reactant of Route 6
Reactant of Route 6
Beclobrate
Customer
Q & A

Q1: What is the primary mechanism of action of Beclobrate in lowering lipid levels?

A1: While the exact mechanism is not fully elucidated, research suggests Beclobrate, specifically its active metabolite beclobric acid, exerts its lipid-lowering effects through multiple pathways. Beclobrate enhances the activity of hepatic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [], an enzyme crucial for cholesterol biosynthesis. This leads to a reduction in cholesterol production. Additionally, Beclobrate is believed to increase the activity of lipoprotein lipase, an enzyme responsible for breaking down triglycerides [].

Q2: How does Beclobrate impact lipoprotein profiles?

A2: Studies demonstrate that Beclobrate effectively reduces serum triglycerides, cholesterol, and phospholipids, primarily by decreasing the very-low-density lipoprotein (VLDL) fraction [, ]. It also shows a positive effect on high-density lipoprotein (HDL) cholesterol levels, increasing them in individuals with hyperlipidemia [, ].

Q3: What is the molecular formula and weight of Beclobrate?

A3: The molecular formula of Beclobrate is C20H23ClO3, and its molecular weight is 346.85 g/mol.

Q4: Is there any spectroscopic data available for Beclobrate?

A4: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of Beclobrate [, ].

Q5: How is Beclobrate metabolized in the body?

A5: Following oral administration, Beclobrate undergoes rapid hydrolysis to its active metabolite, beclobric acid [, ]. Beclobric acid is then primarily metabolized via glucuronidation, forming beclobric acid glucuronide, which is the major excretion product []. Further metabolism involves oxidation of the methylene bridge to form carbinol and benzophenone metabolites. Additionally, the p-chloro substituted phenyl ring undergoes oxidation, leading to the formation of phenol metabolites and a dihydrodiol metabolite [].

Q6: Does Beclobrate exhibit enantiospecific pharmacokinetics?

A6: Yes, significant differences exist in the pharmacokinetics of the two beclobric acid enantiomers. The (+)-enantiomer exhibits higher plasma concentrations and area under the curve (AUC) values compared to the (-)-enantiomer, indicating stereoselective disposition [, ].

Q7: Does Beclobrate bind to plasma proteins?

A7: Yes, both beclobric acid enantiomers exhibit irreversible binding to plasma proteins, primarily through their acyl glucuronide metabolites. This binding was observed both in vitro and in vivo [].

Q8: What types of hyperlipidemia has Beclobrate been investigated for?

A8: Research has primarily focused on Beclobrate's efficacy in treating type IIa and IIb hyperlipidemia, demonstrating significant reductions in total cholesterol, LDL cholesterol, and triglycerides [, , ].

Q9: Are there any studies exploring the long-term effects of Beclobrate treatment?

A9: While the provided abstracts highlight short-term studies, long-term investigations are essential to fully evaluate the efficacy and safety of Beclobrate treatment [].

Q10: Are there any known safety concerns associated with Beclobrate?

A10: While generally well-tolerated, Beclobrate has been associated with rare instances of liver toxicity [, ]. This underscores the importance of careful patient monitoring and risk-benefit assessments during therapy.

Q11: Does Beclobrate interact with other medications?

A11: Beclobrate's potential to interfere with L-carnitine metabolism in hemodialysis patients has been reported []. Therefore, careful monitoring and potential dose adjustments may be necessary when co-administering Beclobrate with L-carnitine.

Q12: How does the structure of Beclobrate contribute to its activity?

A12: Research focusing on Beclobrate and similar diphenylmethane derivatives has explored structure-activity relationships [, ]. Modifications to the aromatic rings, the ester side chain, and the methylene bridge can influence the compound's potency, selectivity, and pharmacokinetic properties.

Q13: What analytical techniques are employed to quantify Beclobrate and its metabolites?

A13: High-performance liquid chromatography (HPLC) methods, often coupled with fluorescence detection, are commonly used for quantifying Beclobrate and its metabolites in biological samples [, , ]. These methods require rigorous validation to ensure accuracy, precision, and specificity [].

Q14: How does Beclobrate compare to other lipid-lowering agents?

A14: While Beclobrate shows efficacy in lowering lipids, comparing its performance, cost, and overall impact with other available lipid-lowering agents, such as statins or fibrates, is crucial for making informed treatment decisions [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。